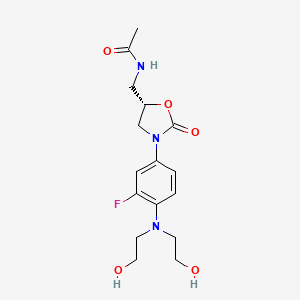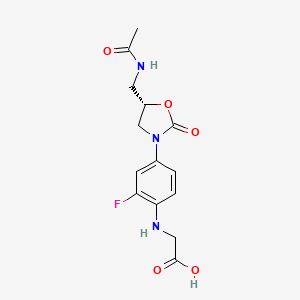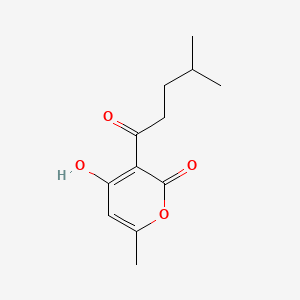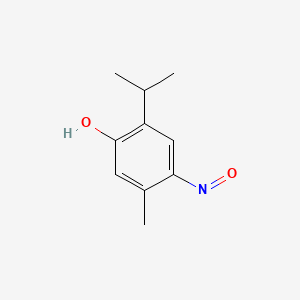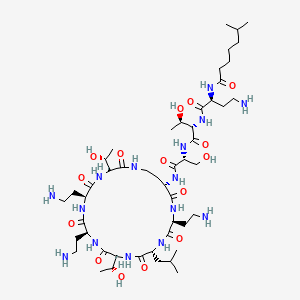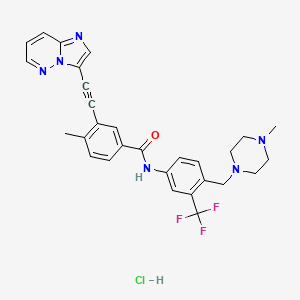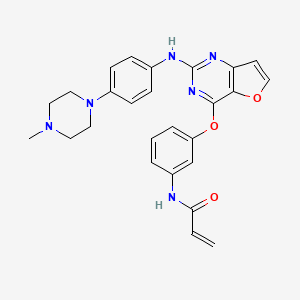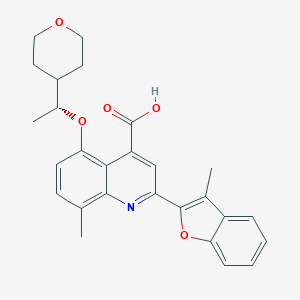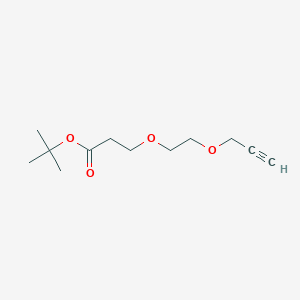
Propargyl-PEG2-t-butyl ester
Overview
Description
Propargyl-PEG2-t-butyl ester is a polyethylene glycol (PEG) derivative that contains a propargyl group and a t-butyl protected carboxyl group. The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . This compound is widely used in various chemical and biological applications due to its unique properties.
Mechanism of Action
Target of Action
Propargyl-PEG2-t-butyl ester is a PEG derivative that contains a propargyl group and a t-butyl protected carboxyl group . The primary targets of this compound are azide-bearing compounds or biomolecules . The propargyl group can react with these targets via copper-catalyzed azide-alkyne Click Chemistry .
Mode of Action
The mode of action of this compound involves the formation of a stable triazole linkage with its targets . This reaction is facilitated by the propargyl group in the presence of copper, a process known as copper-catalyzed azide-alkyne Click Chemistry . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
Pharmacokinetics
The pharmacokinetics of this compound are characterized by its solubility in aqueous media . The hydrophilic PEG spacer in the compound increases its solubility, which can potentially enhance its Absorption, Distribution, Metabolism, and Excretion (ADME) properties .
Result of Action
The result of the action of this compound is the formation of a stable triazole linkage with azide-bearing compounds or biomolecules . This reaction can potentially modify the function of these targets, leading to molecular and cellular effects.
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of copper and the pH of the environment . Copper is required for the copper-catalyzed azide-alkyne Click Chemistry, and acidic conditions are needed for the deprotection of the t-butyl protected carboxyl group .
Biochemical Analysis
Biochemical Properties
Propargyl-PEG2-t-butyl ester plays a significant role in biochemical reactions, particularly in the formation of stable triazole linkages through Click Chemistry. The propargyl group of this compound reacts with azide-bearing compounds or biomolecules in the presence of copper catalysts, resulting in the formation of a stable triazole linkage . This reaction is highly specific and efficient, making this compound a valuable reagent for bioconjugation and labeling studies. Additionally, the t-butyl protected carboxyl group can be deprotected under acidic conditions, allowing for further functionalization of the compound .
Cellular Effects
This compound influences various cellular processes by facilitating the conjugation of biomolecules through Click Chemistry. This compound can be used to label proteins, nucleic acids, and other biomolecules, enabling the study of their localization, interactions, and functions within cells . The hydrophilic PEG spacer in this compound enhances its solubility and reduces non-specific interactions, thereby minimizing potential cytotoxic effects . The specific cellular effects of this compound may vary depending on the nature of the conjugated biomolecule and the experimental conditions.
Molecular Mechanism
The molecular mechanism of action of this compound involves its participation in copper-catalyzed azide-alkyne Click Chemistry. The propargyl group of this compound reacts with azide-bearing compounds or biomolecules in the presence of copper catalysts, forming a stable triazole linkage . This reaction is highly specific and efficient, allowing for the selective labeling and conjugation of biomolecules. The t-butyl protected carboxyl group can be deprotected under acidic conditions, enabling further functionalization of the compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time due to its stability and degradation properties. The compound is stable under standard storage conditions (-20°C) and can be shipped at ambient temperature . Prolonged exposure to acidic conditions may lead to the deprotection of the t-butyl group, resulting in changes in the compound’s reactivity and functionality
Dosage Effects in Animal Models
The effects of this compound in animal models may vary with different dosages. While specific dosage studies on this compound are limited, it is important to consider potential threshold effects and toxic or adverse effects at high doses. The hydrophilic PEG spacer in this compound may reduce non-specific interactions and minimize potential cytotoxic effects
Metabolic Pathways
This compound is involved in metabolic pathways related to its participation in Click Chemistry reactions. The propargyl group of this compound reacts with azide-bearing compounds or biomolecules in the presence of copper catalysts, forming a stable triazole linkage . This reaction is highly specific and efficient, allowing for the selective labeling and conjugation of biomolecules. The t-butyl protected carboxyl group can be deprotected under acidic conditions, enabling further functionalization of the compound .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interactions with biomolecules. The hydrophilic PEG spacer in this compound enhances its solubility and reduces non-specific interactions, facilitating its transport and distribution within cells . The propargyl group of this compound reacts with azide-bearing compounds or biomolecules, enabling its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with biomolecules and its participation in Click Chemistry reactions. The propargyl group of this compound reacts with azide-bearing compounds or biomolecules, allowing for its selective localization in specific cellular compartments . The hydrophilic PEG spacer in this compound enhances its solubility and reduces non-specific interactions, facilitating its subcellular localization and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Propargyl-PEG2-t-butyl ester typically involves the nucleophilic substitution of the hydroxyl group in propargyl alcohols. This method is efficient and versatile, allowing for further implementation in synthetic schemes via alkyne functionality . The esterification process is catalyzed by boron trifluoride etherate adsorbed on anhydrous magnesium sulfate .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of propargyl alcohol and t-butyl chloroformate under controlled conditions. The reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions: Propargyl-PEG2-t-butyl ester undergoes various chemical reactions, including:
Click Chemistry Reactions: The propargyl group reacts with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to form stable triazole linkages.
Deprotection Reactions: Under acidic conditions, the t-butyl ester group can be removed to yield the free carboxylic acid.
Common Reagents and Conditions:
Copper Catalysts: Used in Click Chemistry reactions to facilitate the formation of triazole linkages.
Acidic Conditions: Employed to deprotect the t-butyl ester group.
Major Products Formed:
Triazole Linkages: Formed during Click Chemistry reactions.
Free Carboxylic Acid: Obtained after deprotection of the t-butyl ester group.
Scientific Research Applications
Propargyl-PEG2-t-butyl ester has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Propargyl-PEG3-t-butyl ester: Similar to Propargyl-PEG2-t-butyl ester but with an additional PEG unit, providing increased solubility and flexibility.
Propargyl-PEG4-t-butyl ester: Contains four PEG units, offering even greater solubility and flexibility compared to this compound.
Uniqueness: this compound is unique due to its balanced properties of solubility and reactivity. The presence of two PEG units provides sufficient solubility in aqueous media, while the propargyl group allows for efficient Click Chemistry reactions. The t-butyl ester group offers protection for the carboxyl group, which can be selectively removed under acidic conditions .
Properties
IUPAC Name |
tert-butyl 3-(2-prop-2-ynoxyethoxy)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-5-7-14-9-10-15-8-6-11(13)16-12(2,3)4/h1H,6-10H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPARWKDJMUCBKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



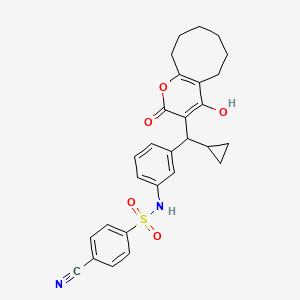
![2-[2-[4-[(5S)-5-(acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluoroanilino]ethoxy]acetic acid](/img/structure/B610150.png)
